Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and imidazole, a five-membered nitrogen-containing heterocycle.
Properties
IUPAC Name |
tert-butyl 3-imidazol-1-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-5-4-12-8-13/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRAZCARRIYDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180620 | |
| Record name | 1,1-Dimethylethyl 3-(1H-imidazol-1-yl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-84-3 | |
| Record name | 1,1-Dimethylethyl 3-(1H-imidazol-1-yl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158654-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(1H-imidazol-1-yl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with imidazole under suitable conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by nucleophilic substitution with tert-butyl azetidine-1-carboxylate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Scientific Research Applications
Chemistry: Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and incorporating it into new molecules can lead to the development of novel therapeutics .
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, influencing their activity. The azetidine ring can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and imidazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Similar compounds may have different substituents on the imidazole or azetidine rings, leading to variations in reactivity and biological activity .
Biological Activity
Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological mechanisms, synthesis, and applications of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
This compound features an azetidine ring substituted with an imidazole moiety. The presence of these two structural components enhances its reactivity and potential biological interactions. The synthesis typically involves multi-step reactions, including the formation of the azetidine framework followed by the introduction of the imidazole group.
Synthesis Overview:
- Formation of Azetidine: The azetidine core is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Imidazole: The imidazole group is introduced via nucleophilic substitution or condensation reactions with imidazole derivatives.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition: The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing enzyme activity.
- Receptor Binding: The compound may exhibit affinity for specific receptors, modulating their signaling pathways.
Biological Activity and Research Findings
Recent studies have explored the biological effects of this compound across various contexts. Below are key findings:
Anticancer Activity
Research has indicated that compounds containing imidazole structures often display significant anticancer properties. For example, derivatives of imidazole have been shown to inhibit cell proliferation in cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | Data not specified |
| Similar Imidazole Derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
The above data suggests that while specific IC50 values for this compound are not provided in all studies, related compounds show promising anticancer activity .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds similar to this compound have demonstrated potent inhibitory effects against various enzymes critical in cancer metabolism and progression. These include:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Abl Kinase | Competitive Inhibition | |
| Matrix Metalloproteinases (MMPs) | Significant Inhibition |
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several imidazole-containing compounds on human cancer cell lines, noting that modifications to the imidazole ring significantly influenced potency. For instance, a compound with a triazole substitution exhibited lower IC50 values in endothelial cells compared to its parent compound .
Case Study 2: Drug Development
In drug development contexts, this compound serves as an intermediate for synthesizing novel heterocyclic amino acids that could enhance therapeutic efficacy against resistant cancer strains .
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate, and how is its purity validated? A: The compound is synthesized via multi-step reactions, typically starting from tert-butyl 3-oxoazetidine-1-carboxylate. A common approach involves nucleophilic substitution or coupling reactions with imidazole derivatives under controlled conditions. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a structurally related compound) is prepared using i-PrOH as a solvent, substituting MeOH to optimize reaction efficiency . Characterization employs NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Reaction yields and purity metrics are often tabulated (Table 1).
Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | i-PrOH, RT, 24h | 78 | 97% |
| 2 | Imidazole, DCM, 0°C | 65 | 95% |
Advanced Reaction Optimization
Q: How do solvent choice and temperature influence the yield of this compound during imidazole coupling? A: Solvent polarity and temperature critically impact reaction kinetics and selectivity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole but may increase side reactions, while dichloromethane (DCM) at 0°C minimizes epimerization in azetidine intermediates . Catalytic bases like K₂CO₃ improve coupling efficiency by deprotonating imidazole. For example, a study reported a 20% yield increase when switching from THF to DCM at 0°C . Optimization workflows often involve Design of Experiments (DoE) to balance parameters like solvent, temperature, and stoichiometry.
Biological Activity and Mechanistic Insights
Q: What biological targets are hypothesized for this compound, and how are its interactions studied? A: The compound’s imidazole and azetidine moieties suggest potential activity as a protease inhibitor or GPCR modulator. In vitro assays with similar azetidine-carboxylates demonstrate IC₅₀ values in the low micromolar range against enzymes like trypsin-like proteases . Mechanistic studies employ molecular docking and surface plasmon resonance (SPR) to assess binding affinity. For instance, tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate showed ΔG = -8.2 kcal/mol in docking simulations with trypsin .
Data Contradictions in Synthesis Protocols
Q: Are there discrepancies in reported methods for introducing the imidazole moiety to the azetidine ring? A: Yes. While some protocols use direct nucleophilic substitution (e.g., imidazole with tert-butyl 3-bromoazetidine-1-carboxylate), others employ transition-metal catalysis (e.g., CuI for Ullman coupling) . Discrepancies in yields (40–75%) arise from variations in catalyst loading (5–10 mol%) and reaction time (12–48h). Contradictory solvent recommendations (MeOH vs. i-PrOH) also exist, with i-PrOH improving solubility of intermediates . Researchers must validate methods contextually using kinetic profiling.
Applications in Drug Development
Q: How is this compound leveraged as a building block in bioactive molecule synthesis? A: Its tert-butyl group acts as a protective moiety, enabling selective deprotection for downstream functionalization. For example, it serves as a precursor in synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling . Case studies highlight its use in constructing fused heterocycles, such as imidazo[1,2-a]pyridines, with antitumor activity (IC₅₀ = 1.2 µM in MCF-7 cells) .
Methodological Recommendations:
- Synthesis: Prioritize DCM/K₂CO₃ at 0°C for imidazole coupling to minimize side products .
- Characterization: Use 2D NMR (COSY, HSQC) to resolve azetidine ring conformers .
- Biological Testing: Pair SPR with cellular assays (e.g., luciferase-based reporter systems) to correlate binding and functional activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
